![molecular formula C21H19ClN4O B7707324 2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)
2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNK-IN-8 and is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits JNK by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of JNK substrates, which leads to the inhibition of JNK signaling. JNK is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of JNK signaling by this compound can lead to the modulation of these processes.
Biochemical and Physiological Effects:
The inhibition of JNK signaling by this compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potency and selectivity as a JNK inhibitor. This compound has been extensively studied and has been shown to be effective in inhibiting JNK signaling in various cell types. However, the limitations of using this compound include its potential for off-target effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of research is the development of more potent and selective JNK inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of JNK in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the potential for combination therapies using JNK inhibitors and other drugs is an area of research that holds promise for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of steps, including the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been widely used as a research tool to study the role of JNK in various cellular processes. It has been shown to be a potent and selective inhibitor of JNK, which makes it an ideal tool for studying the function of JNK in cells. This compound has been used in several studies to investigate the role of JNK in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-3-10-26-20-16(12-14-11-13(2)8-9-18(14)23-20)19(25-26)24-21(27)15-6-4-5-7-17(15)22/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALUMRUKUIBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-dimethyl-N'-(1-methylpiperidin-4-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7707268.png)
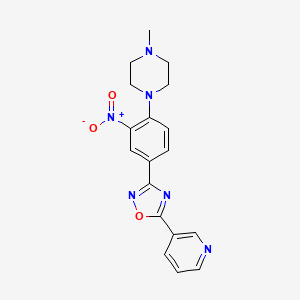


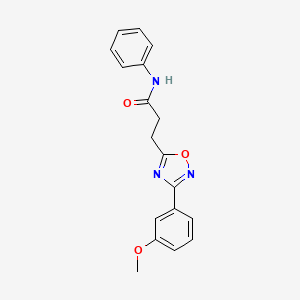
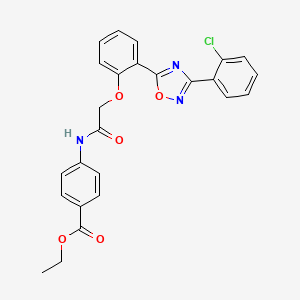
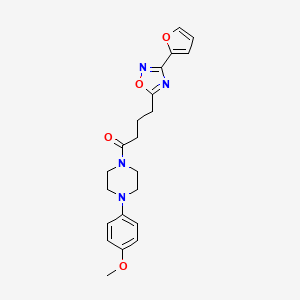
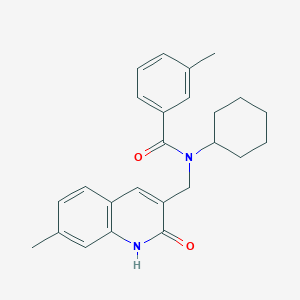


![N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B7707349.png)
